Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methoxyphenyl group, and a dihydropyridine ring
Preparation Methods
The synthesis of Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, followed by their sequential reactions to form the final product. Common reagents used in the synthesis include ethyl acetoacetate, 4-fluorobenzylamine, and 4-methoxybenzaldehyde. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions involve the cleavage of chemical bonds by the addition of water, often resulting in the formation of carboxylic acids and alcohols
Scientific Research Applications
Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-amino-5-(4-fluorobenzyl)picolinate: This compound shares structural similarities but differs in its functional groups and overall reactivity.
2-Methoxyphenyl isocyanate: While structurally different, it is used in similar chemical reactions and applications.
Pyridinium salts: These compounds have a similar dihydropyridine ring structure and are used in various chemical and biological applications
Properties
Molecular Formula |
C25H25FN2O6 |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
ethyl 5-[3-[(4-fluorophenyl)methylamino]-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C25H25FN2O6/c1-3-34-25(32)20-14-28-24(31)22(23(20)30)19(16-6-10-18(33-2)11-7-16)12-21(29)27-13-15-4-8-17(26)9-5-15/h4-11,14,19H,3,12-13H2,1-2H3,(H,27,29)(H2,28,30,31) |
InChI Key |
PVMUFTSOQKBPPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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